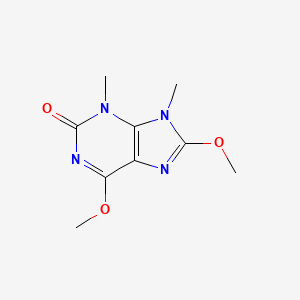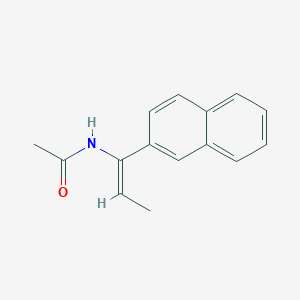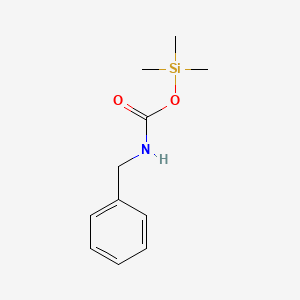
Methyl 8-chloroquinoxaline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 8-Cloroquinoxalina-6-carboxilato de metilo es un compuesto químico con la fórmula molecular C10H7ClN2O2. Es un derivado de la quinoxalina, un compuesto heterocíclico que contiene nitrógeno. Las quinoxalinas son conocidas por sus diversas actividades biológicas y se utilizan en varias aplicaciones farmacéuticas e industriales .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 8-Cloroquinoxalina-6-carboxilato de metilo típicamente involucra la condensación de una 1,2-diamina arilo con una 1,2-dicetona en presencia de catalizadores. Los catalizadores comunes incluyen yodo molecular, nitrato de cerio amónico y ácido sulfámico. La reacción generalmente se lleva a cabo en etanol o ácido acético en reflujo .
Métodos de Producción Industrial
La producción industrial de derivados de quinoxalina, incluido el 8-Cloroquinoxalina-6-carboxilato de metilo, a menudo emplea principios de química verde para minimizar el impacto ambiental. Métodos como la irradiación de microondas y el uso de catalizadores reciclables como el silicato de titanio (TS-1) se emplean para mejorar la eficiencia y el rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 8-Cloroquinoxalina-6-carboxilato de metilo sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción típicamente involucra el uso de agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, donde el átomo de cloro es reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Metóxido de sodio en metanol.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácido quinoxalina-6-carboxílico, mientras que la reducción puede producir ácido 8-cloroquinoxalina-6-carboxílico .
Aplicaciones Científicas De Investigación
El 8-Cloroquinoxalina-6-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios derivados de quinoxalina.
Biología: Se estudia por sus posibles propiedades antimicrobianas y antivirales.
Medicina: Se investiga por su posible uso en el desarrollo de nuevos fármacos, particularmente por sus actividades anticancerígenas y antiinflamatorias.
Industria: Se utiliza en la producción de colorantes y semiconductores orgánicos.
Mecanismo De Acción
El mecanismo de acción del 8-Cloroquinoxalina-6-carboxilato de metilo implica su interacción con objetivos moleculares específicos. Puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Por ejemplo, puede inhibir enzimas bacterianas, contribuyendo a su actividad antimicrobiana. Las vías exactas y los objetivos moleculares pueden variar dependiendo de la aplicación específica .
Comparación Con Compuestos Similares
Compuestos Similares
Quinoxalina-6-carboxilato de metilo: Estructura similar pero carece del átomo de cloro.
8-Cloroquinoxalina: Estructura similar pero carece del grupo carboxilato.
Ácido quinoxalina-6-carboxílico: Estructura similar pero carece del grupo éster metílico.
Unicidad
El 8-Cloroquinoxalina-6-carboxilato de metilo es único debido a la presencia tanto del átomo de cloro como del grupo éster metílico, lo que puede influir en su reactividad y actividad biológica. Esta combinación de grupos funcionales puede mejorar su potencial como intermedio versátil en la síntesis química y su eficacia en aplicaciones biológicas .
Propiedades
Fórmula molecular |
C10H7ClN2O2 |
|---|---|
Peso molecular |
222.63 g/mol |
Nombre IUPAC |
methyl 8-chloroquinoxaline-6-carboxylate |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-4-7(11)9-8(5-6)12-2-3-13-9/h2-5H,1H3 |
Clave InChI |
ZZFRCVUHEMKBFH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=NC=CN=C2C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)




![(4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid](/img/structure/B11882555.png)
